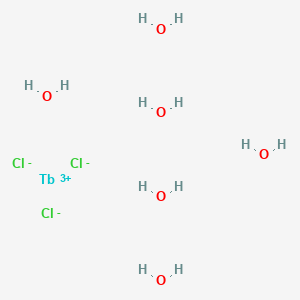
Cloruro de terbio hexahidratado
Descripción general
Descripción
Terbium trichloride hexahydrate is a chemical compound with the formula TbCl₃·6H₂O. It is a white, hygroscopic powder that is soluble in water. Terbium trichloride hexahydrate is commonly used in various scientific and industrial applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
From Terbium(III) Oxide and Hydrochloric Acid: The hexahydrate form of terbium trichloride can be synthesized by reacting terbium(III) oxide with hydrochloric acid. The reaction is as follows: [ \text{Tb}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{TbCl}_3 + 3 \text{H}_2\text{O} ]
Direct Reaction of Terbium and Chlorine: Another method involves the direct reaction of terbium metal with chlorine gas: [ 2 \text{Tb} + 3 \text{Cl}_2 \rightarrow 2 \text{TbCl}_3 ]
Industrial Production Methods:
- The industrial production of terbium trichloride hexahydrate typically involves the reaction of terbium(III) oxide with hydrochloric acid under controlled conditions to ensure high purity and yield .
Types of Reactions:
Oxidation and Reduction: Terbium trichloride hexahydrate can undergo oxidation and reduction reactions, often involving changes in the oxidation state of terbium.
Substitution Reactions: It can participate in substitution reactions where the chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and chlorine.
Reducing Agents: Reducing agents such as hydrogen gas or metals like zinc can be used.
Substitution Reagents: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield terbium(IV) compounds, while substitution reactions can produce various terbium complexes .
Chemistry:
- Terbium trichloride hexahydrate is used as a precursor in the synthesis of other terbium compounds and complexes. It is also used in the study of micellization properties of surfactants .
Biology and Medicine:
- In biological research, terbium trichloride hexahydrate is used in the development of sensors and imaging agents due to its luminescent properties.
Industry:
- It is used as an activator in green phosphors for color television tubes and specialty lasers. It is also a dopant in solid-state devices .
Aplicaciones Científicas De Investigación
Estudio de las propiedades de micelización
El cloruro de terbio (III) hexahidratado se puede utilizar para estudiar el efecto de los iones Tb (III) en las propiedades de micelización de los tensioactivos . La micelización es un proceso en el que las moléculas de tensioactivo se agregan en una solución al alcanzar una concentración, formando estructuras llamadas micelas. Los iones Tb (III) pueden influir en este proceso, y estudiarlo puede proporcionar información valiosa sobre el comportamiento de los tensioactivos.
Detección de residuos de ofloxacina
El cloruro de terbio (III) hexahidratado se puede utilizar como precursor para sintetizar un aptasensor sin etiqueta para la detección de residuos de ofloxacina (OFL) en alimentos . La ofloxacina es un tipo de antibiótico y sus residuos en los alimentos pueden suponer riesgos para la salud. El aptasensor creado con cloruro de terbio (III) hexahidratado puede ayudar a detectar estos residuos, garantizando la seguridad alimentaria.
Catálisis
El cloruro de terbio (III) hexahidratado puede servir como catalizador en diversas reacciones químicas . Los catalizadores son sustancias que aumentan la velocidad de una reacción química al reducir la barrera energética de la reacción, y se utilizan ampliamente en la industria química.
Mecanismo De Acción
Target of Action
Terbium trichloride hexahydrate (TbCl3·6H2O) is a chemical compound that primarily targets green phosphors in color TV tubes . It is also used in specialty lasers and as a dopant in solid-state devices .
Mode of Action
It is known to play an important role as an activator of green phosphors . This suggests that it may interact with these phosphors, possibly altering their properties or behavior.
Biochemical Pathways
It is known to influence themicellization properties of surfactants . This suggests that it may interact with these substances at a molecular level, potentially affecting their structure or function.
Pharmacokinetics
It is known to be awater-soluble compound , which could influence its bioavailability and distribution within the body or other systems.
Result of Action
It is known to be used as a precursor to synthesize alabel-free aptasensor for the detection of ofloxacin (OFL) residues in food . This suggests that it may have a role in facilitating the detection of certain substances at a molecular level.
Action Environment
The action, efficacy, and stability of terbium trichloride hexahydrate can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution and availability in different environments . Additionally, its use in various applications, such as in color TV tubes and specialty lasers, suggests that it may perform optimally under certain conditions, such as specific temperatures or pressures .
Análisis Bioquímico
Biochemical Properties
Terbium trichloride hexahydrate can be used to study the effect of Tb (III) ions on the micellization properties of surfactants . It can also be used as a precursor to synthesize a label-free aptasensor for the detection of ofloxacin (OFL) residues in food .
Molecular Mechanism
It is known to interact with surfactants, potentially influencing their micellization properties
Comparación Con Compuestos Similares
Gadolinium(III) Chloride: Similar in structure and properties, used in magnetic resonance imaging (MRI) contrast agents.
Dysprosium(III) Chloride: Another lanthanide chloride with applications in magnetic and luminescent materials.
Uniqueness:
Propiedades
IUPAC Name |
terbium(3+);trichloride;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.6H2O.Tb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJUVCOAZNLCJZ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Tb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12O6Tb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10042-88-3 (Parent) | |
| Record name | Terbium chloride hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013798248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90929958 | |
| Record name | Terbium(3+) chloride--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13798-24-8 | |
| Record name | Terbium chloride hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013798248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbium(3+) chloride--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERBIUM CHLORIDE HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4F1LZV8HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















